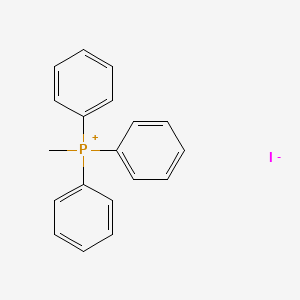

Methyltriphenylphosphonium iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1560-52-7 |

|---|---|

Molecular Formula |

C19H18IP |

Molecular Weight |

406.2 g/mol |

IUPAC Name |

(114C)methyl(triphenyl)phosphanium;iodide |

InChI |

InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1+2; |

InChI Key |

JNMIXMFEVJHFNY-DEQYMQKBSA-M |

SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |

Isomeric SMILES |

[14CH3][P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |

Canonical SMILES |

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |

Synonyms |

METHYLTRIPHENYLPHOSPHONIUM IODIDE, [METHYL-14C] |

Origin of Product |

United States |

Foundational Aspects and Research Trajectories of Methyltriphenylphosphonium Iodide

Significance of Quaternary Phosphonium (B103445) Salts in Contemporary Chemical Science

Quaternary phosphonium salts, characterized by a central phosphorus atom bonded to four organic groups and associated with an anion, are a versatile class of organophosphorus compounds. encyclopedia.comchemimpex.com Their importance in contemporary chemical science stems from their wide-ranging applications, which include their use as reagents in fundamental organic transformations, as phase-transfer catalysts, and as components in the development of advanced materials. encyclopedia.commdpi.com

The celebrated Wittig olefination, a cornerstone of synthetic organic chemistry, relies on quaternary phosphonium salts for the formation of carbon-carbon double bonds. mdpi.comlibretexts.org Beyond this, their utility extends to organocatalysis, where they can facilitate a variety of chemical reactions. mdpi.comresearchgate.net In the realm of materials science, these salts have been investigated for their potential as ionic liquids and for their role in drug delivery systems. encyclopedia.commdpi.com The tunability of the organic substituents and the counter-ion allows for the fine-tuning of their physical and chemical properties, making them adaptable to a broad spectrum of applications. researchgate.net

Historical Development of Research on Methyltriphenylphosphonium (B96628) Iodide

The history of methyltriphenylphosphonium iodide is intrinsically linked to the groundbreaking work of German chemist Georg Wittig. In the mid-20th century, Wittig's investigations into the chemistry of organophosphorus compounds led to a pivotal discovery. In 1954, he reported a novel reaction that would later be named in his honor. adichemistry.comlibretexts.org

A key step in this discovery involved the treatment of this compound with a strong base to generate the corresponding phosphorus ylide, methylenetriphenylphosphorane (B3051586). encyclopedia.com Wittig and his colleagues demonstrated that this ylide could react with aldehydes and ketones to produce alkenes and triphenylphosphine (B44618) oxide. libretexts.orgopenstax.org This discovery, which provided a reliable and versatile method for alkene synthesis, earned Georg Wittig the Nobel Prize in Chemistry in 1979. libretexts.orgadichemistry.com The initial synthesis of this compound itself is a straightforward quaternization reaction between triphenylphosphine and methyl iodide. chemicalbook.com Early research also explored the challenges and nuances of using this reagent in various reaction conditions. acs.org

Overview of Key Research Areas and Emerging Applications

Research involving this compound continues to evolve, with established applications being refined and new areas of utility emerging.

The Wittig Reaction: The primary and most well-established application of this compound is as a precursor to the Wittig reagent for the synthesis of terminal alkenes. chemicalbook.comcdnsciencepub.com This reaction is widely employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals. openstax.org The reaction's reliability and the predictable location of the newly formed double bond are key advantages. libretexts.org

Phase-Transfer Catalysis: this compound can function as a phase-transfer catalyst, facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). chemimpex.com This application is valuable for enhancing reaction rates and yields in various chemical transformations.

Emerging Applications: More recently, research has expanded into new and innovative applications for this compound. One of the most promising areas is in the field of materials science, specifically in the development of perovskite solar cells. mdpi.com Studies have shown that incorporating this compound as a passivating agent can improve the efficiency and stability of these solar cells by reducing defects at the grain boundaries of the perovskite material. mdpi.com This is achieved through the donation of iodide anions to halide vacancies and the interaction of the bulky methyltriphenylphosphonium cation with the perovskite surface. mdpi.com

Furthermore, the compound is utilized in photochemical studies and in the synthesis of specialized polymers. chemimpex.com There is also growing interest in its application in medicinal chemistry, with research exploring its potential in the development of novel therapeutic agents. datainsightsmarket.com

Below are interactive data tables summarizing key information about this compound.

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₉H₁₈IP |

| Molecular Weight | 404.22 g/mol |

| Melting Point | 183-185 °C |

| Appearance | White to off-white powder |

Table 2: Key Applications of this compound

| Application | Description |

| Wittig Reagent Precursor | Used to synthesize methylenetriphenylphosphorane for the formation of terminal alkenes from aldehydes and ketones. |

| Phase-Transfer Catalyst | Facilitates reactions between reactants in immiscible phases. |

| Perovskite Solar Cells | Employed as a passivating agent to enhance efficiency and stability. |

| Organic Synthesis | Utilized in various other organic transformations. |

Advanced Synthetic Strategies and Derivative Chemistry of Methyltriphenylphosphonium Iodide

Classical and Contemporary Synthetic Routes to Methyltriphenylphosphonium (B96628) Iodide

The preparation of methyltriphenylphosphonium iodide is a well-established process in synthetic chemistry, with several reliable methods available to chemists. These routes primarily involve the quaternization of triphenylphosphine (B44618) with a methylating agent.

Alkylation of Triphenylphosphine with Iodomethane (B122720)

The most traditional and widely employed method for synthesizing this compound is the direct alkylation of triphenylphosphine with iodomethane. This SN2 reaction is highly efficient, typically proceeding with high yields. The reaction involves the nucleophilic attack of the phosphorus atom of triphenylphosphine on the electrophilic methyl group of iodomethane, displacing the iodide ion to form the phosphonium (B103445) salt.

The choice of solvent plays a significant role in the reaction rate and the ease of product isolation. Common solvents include benzene, dichloromethane (B109758), chloroform, and diethyl ether. cdnsciencepub.comprepchem.combiomedpharmajournal.orgguidechem.comorgsyn.org In many instances, the product precipitates out of the reaction mixture as a white or slightly yellow solid, which can then be isolated by simple filtration. guidechem.comorgsyn.org

For instance, a solution of triphenylphosphine in benzene, when treated with iodomethane and stirred at room temperature, yields this compound as a precipitate. orgsyn.orgchemicalbook.com Similarly, high yields have been reported using dichloromethane as the solvent, with the product being obtained after a short reaction time at room temperature. guidechem.com The reaction is exothermic, and for larger scale preparations, appropriate cooling may be necessary to control the reaction rate. biomedpharmajournal.org

| Triphenylphosphine (molar equivalent) | Iodomethane (molar equivalent) | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 1.2 | Dichloromethane | Room Temperature, 1 hour | 97 | guidechem.com |

| 1 | ~1.1 | Benzene | Room Temperature, 12 hours | 94 | orgsyn.orgchemicalbook.com |

| 1 | 1.3 | None (neat) | Not specified | 95.4 | prepchem.com |

| 1 | ~1.1 | Chloroform | Reflux, 1 hour | Not specified, but effective | biomedpharmajournal.org |

| 1 | ~1.2 | Absolute Dry Ether | Standstill, 2 days | 91.2 | guidechem.com |

One-Pot Synthetic Procedures for this compound

While the direct alkylation is straightforward, one-pot procedures offer an alternative approach. One such method involves the reaction of triphenylphosphine with ammonium (B1175870) iodide and trimethyl orthoformate. guidechem.com In this procedure, the reagents are heated under reflux, and after cooling and solvent removal, the product is obtained upon recrystallization. guidechem.com This method provides a high yield of approximately 92%. guidechem.com

Synthesis of Isotopic and Radiolabeled this compound

Isotopically labeled compounds are invaluable tools in research for elucidating reaction mechanisms, conducting metabolic studies, and in medical imaging. The synthesis of this compound with isotopic labels in the methyl group has been a subject of interest.

Deuterated this compound (e.g., Methyl-D3)

The synthesis of deuterated this compound, specifically (methyl-d3)triphenylphosphonium iodide, is analogous to the synthesis of the unlabeled compound. The key difference is the use of deuterated iodomethane (CD3I) as the alkylating agent. The reaction proceeds via the same SN2 mechanism, with triphenylphosphine reacting with iodomethane-d3 (B117434) to yield the desired deuterated phosphonium salt. This labeled compound is particularly useful in spectroscopic studies and for investigating kinetic isotope effects.

Carbon-Isotope Labeled this compound (e.g., Methyl-13C, Methyl-14C, Methyl-11C)

The synthesis of carbon-isotope labeled this compound follows a similar strategy, utilizing the corresponding isotopically labeled iodomethane.

(Methyl-13C)triphenylphosphonium iodide : This stable isotope-labeled compound is synthesized using [13C]iodomethane. The reaction of triphenylphosphine with [13C]iodomethane provides (methyl-13C)triphenylphosphonium iodide, which is a valuable tool in nuclear magnetic resonance (NMR) spectroscopy for mechanistic studies. scbt.com

(Methyl-14C)triphenylphosphonium iodide : For tracer studies in biological systems and for quantitative analysis, the radioactive isotope carbon-14 (B1195169) is used. The synthesis involves the reaction of triphenylphosphine with [14C]iodomethane. prepchem.comhartmann-analytic.de Given the radioactive nature of the starting material, the synthesis is typically carried out on a smaller scale and with appropriate safety precautions. The resulting (methyl-14C)triphenylphosphonium iodide allows for the introduction of a radiolabel into molecules via the Wittig reaction.

(Methyl-11C)triphenylphosphonium iodide : The short-lived positron-emitting isotope carbon-11 (B1219553) is used in Positron Emission Tomography (PET) imaging. The synthesis of (methyl-11C)triphenylphosphonium iodide is achieved by reacting triphenylphosphine with [11C]iodomethane. umich.edu Due to the short half-life of carbon-11 (approximately 20.4 minutes), the synthesis and subsequent use of this radiolabeled compound in PET tracer synthesis must be rapid and highly efficient.

Synthesis of Functionalized this compound Derivatives

The functionalization of the triphenylphosphine backbone or the methyl group can lead to a diverse range of this compound derivatives with tailored properties and reactivity.

One area of investigation has been the synthesis of fluorinated phosphonium iodide derivatives. For example, tris(pentafluorophenyl)phosphine (B75049), bis(pentafluorophenyl)phenylphosphine, and tris(4-fluorophenyl)phosphine (B91858) can be reacted with an excess of methyl iodide in boiling chloroform. biomedpharmajournal.org These reactions yield the corresponding phosphonium salts: methyl tris(pentafluorophenyl)phosphonium iodide, methyl bis(pentafluorophenyl)phenylphosphonium iodide, and methyl tris(4-fluorophenyl)phosphonium iodide. biomedpharmajournal.org The introduction of fluorine atoms can significantly alter the electronic properties and reactivity of the resulting Wittig reagents.

Another example is the synthesis of indole-2-methyltriphenylphosphonium iodide. This derivative is prepared from 2-dimethylaminomethylindole methiodide or 2-diethylaminomethylindole methiodide by treatment with triphenylphosphine in refluxing dimethylformamide (DMF). cdnsciencepub.com This functionalized phosphonium salt serves as a precursor for the synthesis of 2-substituted indoles via the Wittig reaction. cdnsciencepub.com

| Functionalized Phosphine (B1218219) | Product | Synthetic Method | Reference |

|---|---|---|---|

| Tris(pentafluorophenyl)phosphine | Methyl tris(pentafluorophenyl)phosphonium iodide | Reaction with excess methyl iodide in chloroform | biomedpharmajournal.org |

| Bis(pentafluorophenyl)phenylphosphine | Methyl bis(pentafluorophenyl)phenylphosphonium iodide | Reaction with excess methyl iodide in chloroform | biomedpharmajournal.org |

| Tris(4-fluorophenyl)phosphine | Methyl tris(4-fluorophenyl)phosphonium iodide | Reaction with excess methyl iodide in chloroform | biomedpharmajournal.org |

| 2-Dimethylaminomethylindole methiodide + Triphenylphosphine | Indole-2-methyltriphenylphosphonium iodide | Treatment with triphenylphosphine in refluxing DMF | cdnsciencepub.com |

α-Alkoxymethyltriphenylphosphonium Iodides

A highly efficient, one-pot method for the synthesis of α-alkoxymethyltriphenylphosphonium iodides has been developed, utilizing a triphenylphosphine/iodine (PPh₃/I₂) combination at room temperature. This approach offers a significant improvement over previous methods, which often involved toxic intermediates, higher temperatures, and longer reaction times. The reaction proceeds by stirring triphenylphosphine and iodine in a solvent like toluene (B28343) for a short period, followed by the addition of a bis-alkoxymethane derivative. The desired phosphonium salts are typically obtained in high yields, ranging from 70–91%. nih.govsemanticscholar.orgmdpi.com

The general procedure involves taking triphenylphosphine (2 equivalents) and iodine (1.1 equivalents) in toluene, stirring for five minutes, and then adding the respective bis-alkoxymethane (1 equivalent). The mixture is stirred for approximately five hours at room temperature. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting residue is washed with hexane (B92381) to yield the pure α-alkoxythis compound salt. mdpi.com This method has been successfully applied to a wide range of structurally diverse bis-alkoxymethanes, including those with primary, secondary, tertiary, and benzylic alkoxy groups, demonstrating its broad substrate scope. mdpi.com

Fluorinated Triphenylphosphonium Iodide Derivatives

The synthesis of fluorinated triphenylphosphonium iodide derivatives is typically achieved through the quaternization of a fluorinated triphenylphosphine precursor with an alkyl iodide, most commonly methyl iodide. This reaction is a standard method for forming phosphonium salts. The introduction of fluorine atoms onto the phenyl rings of the triphenylphosphine moiety can significantly alter the electronic properties and reactivity of the resulting phosphonium salt.

For instance, the synthesis of methyl tris(pentafluorophenyl)phosphonium iodide involves the reaction of tris(pentafluorophenyl)phosphine with methyl iodide. The general procedure consists of charging a dry, three-necked round-bottomed flask with the fluorinated phosphine dissolved in a suitable solvent such as chloroform. Methyl iodide is then added, and the reaction mixture is refluxed with stirring for a few hours. The reaction is often exothermic, necessitating careful temperature control. Upon completion, the solvent is removed using a rotary evaporator to yield the product, which may crystallize upon standing. researchgate.net

Ferrocene-Derived Bis-Phosphonium Iodides

Ferrocene-containing phosphonium salts are a significant class of compounds, often utilized as ligands in catalysis. The synthesis of ferrocene-derived bis-phosphonium iodides can be envisioned through a two-step process starting from a suitable ferrocene (B1249389) precursor. A key intermediate, 1,1'-bis[(diphenylphosphino)methyl]ferrocene, can be prepared, and this bis-phosphine can then be quaternized to form the desired bis-phosphonium diiodide salt.

A synthetic route to 1,1'-bis[(diphenylphosphino)methyl]ferrocene (DPMF) has been designed and the reaction conditions optimized. acs.org Following the synthesis of DPMF, the formation of the bis-phosphonium iodide would proceed via a standard quaternization reaction. This involves reacting DPMF with an excess of an alkyl iodide, such as methyl iodide, in an appropriate solvent. The lone pair of electrons on each phosphorus atom will attack the electrophilic methyl group of methyl iodide, leading to the formation of the corresponding 1,1'-bis[(methyl)diphenylphosphonio)methyl]ferrocene diiodide. This type of reaction is a fundamental and widely used method for the preparation of phosphonium salts from their corresponding phosphines.

1-Aminoalkylphosphonium Derivatives and Related Structures

The synthesis of 1-aminoalkylphosphonium derivatives often results in salts with counter-ions such as tetrafluoroborate (B81430) or bromide, as these are common anions for the phosphonium salts used as starting materials in one-pot syntheses. nsf.gov A novel and efficient one-pot methodology for the preparation of N-protected 1-aminoalkylphosphonium salts involves the reaction of an aldehyde, an amide (or carbamate, lactam, or imide), and a triarylphosphonium salt. nsf.gov

While direct synthesis of the iodide derivatives via this one-pot method is not explicitly detailed, a straightforward approach to obtain these compounds would be through a halide exchange reaction, specifically the Finkelstein reaction. This well-established method involves the conversion of an alkyl chloride or bromide to an alkyl iodide. buct.edu.cn Therefore, the readily accessible N-protected 1-aminoalkyltriphenylphosphonium bromides, synthesized via the one-pot method, could be treated with an iodide salt, such as sodium iodide, in a suitable solvent like acetone. The precipitation of the less soluble sodium bromide would drive the equilibrium towards the formation of the desired N-protected 1-aminoalkyltriphenylphosphonium iodide. This two-step sequence provides a viable and logical pathway to these specific iodide derivatives.

Reaction Mechanisms and Catalytic Pathways Involving Methyltriphenylphosphonium Iodide

Role as a Phase-Transfer Catalyst in Organic Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that enhances reaction rates between reactants located in different, immiscible phases, such as an aqueous phase and an organic phase. Methyltriphenylphosphonium (B96628) iodide, as a quaternary phosphonium (B103445) salt, is an effective phase-transfer catalyst. researchgate.netwikipedia.org

The fundamental principle behind phase-transfer catalysis lies in the ability of the catalyst to transport a reactant from one phase to another where the reaction occurs. libretexts.org In a typical biphasic system, an inorganic nucleophile, soluble in the aqueous phase, is unable to react with an organic substrate dissolved in the organic phase. The phase-transfer catalyst, possessing both hydrophilic and lipophilic characteristics, facilitates this reaction.

The catalytic cycle for methyltriphenylphosphonium iodide can be described as follows:

Ion Exchange: The methyltriphenylphosphonium cation ([CH₃(C₆H₅)₃P]⁺) in the organic phase exchanges its iodide anion (I⁻) for the anion of the reactant (e.g., CN⁻, OH⁻) at the interface of the two phases.

Transfer to Organic Phase: The newly formed ion pair, containing the reactant anion, is soluble in the organic phase due to the lipophilic nature of the phenyl groups on the phosphorus atom. This transfer allows the reactant anion to be in the same phase as the organic substrate.

Reaction: The reactant anion, now in the organic phase and less solvated than in the aqueous phase, exhibits enhanced reactivity and reacts with the organic substrate to form the product.

Catalyst Regeneration: The methyltriphenylphosphonium cation, now paired with the leaving group anion from the organic substrate, returns to the interface to repeat the cycle.

The iodide counterion in this compound can also play a role in activating the electrophile, further enhancing the reaction rate. semanticscholar.org

Phase-transfer catalysts like this compound significantly increase reaction rates by enabling the transport of reactants across the phase boundary. researchgate.net The formation of a lipophilic ion pair between the catalyst's cation and the reactant's anion is crucial for this enhanced reactivity. libretexts.org By bringing the reactants together in a single phase, the catalyst overcomes the insolubility barrier that would otherwise prevent or slow down the reaction.

While the primary role of a phase-transfer catalyst is to increase reaction rates, it can also influence the stereochemical outcome of a reaction. rsc.org The bulky nature of the methyltriphenylphosphonium cation can create a specific chiral environment around the reacting anion, which can lead to stereoselective transformations. However, detailed studies quantifying the specific influence of this compound on stereoselectivity in various phase-transfer catalyzed reactions are not extensively documented in the reviewed literature. The stereochemical control is often more pronounced with specifically designed chiral phase-transfer catalysts. rsc.org

Applications in Wittig and Related Olefination Reactions

This compound is a cornerstone reagent in the Wittig reaction, a widely used method for the synthesis of alkenes from aldehydes and ketones. wikipedia.org It serves as the precursor to the active Wittig reagent, a phosphorus ylide.

The generation of the phosphorus ylide from this compound is a two-step process:

Formation of the Phosphonium Salt: this compound is itself a phosphonium salt, typically prepared by the Sₙ2 reaction of triphenylphosphine (B44618) with methyl iodide. rsc.org

Deprotonation to Form the Ylide: The phosphonium salt is treated with a strong base, such as n-butyllithium or sodium hydride, to deprotonate the methyl group, yielding methylenetriphenylphosphorane (B3051586), the phosphorus ylide. rsc.orgnih.gov The protons on the carbon adjacent to the positively charged phosphorus atom are acidic enough to be removed by a strong base.

The resulting ylide is a resonance-stabilized species with a nucleophilic carbon atom. The reactivity of the ylide is central to the Wittig reaction. The reaction with a carbonyl compound proceeds through the following steps:

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Formation of a Betaine (B1666868) and/or Oxaphosphetane: This initial attack leads to the formation of a zwitterionic intermediate called a betaine, which can then cyclize to form a four-membered ring intermediate known as an oxaphosphetane. libretexts.org There is also evidence to suggest that the oxaphosphetane can be formed directly through a [2+2] cycloaddition. wikipedia.org

Decomposition to Products: The oxaphosphetane intermediate is unstable and decomposes to form the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction. libretexts.org

The Wittig reaction can be highly stereoselective, and the stereochemistry of the resulting alkene is largely dependent on the nature of the ylide. Ylides are broadly classified as stabilized or non-stabilized.

Non-stabilized ylides , such as the one derived from this compound, typically react with aldehydes to produce predominantly the (Z)-alkene (cis). rsc.orgadichemistry.com

Stabilized ylides , which have an electron-withdrawing group on the ylidic carbon, generally lead to the formation of the (E)-alkene (trans). wikipedia.org

The stereoselectivity of the Wittig reaction with non-stabilized ylides is often explained by the kinetic control of the reaction, where the formation of the cis-oxaphosphetane intermediate is favored.

While this compound is primarily used for the synthesis of simple alkenes, related phosphonium salts can be used for the synthesis of vinyl ethers. For instance, (methoxymethyl)triphenylphosphonium (B8745145) chloride is a common reagent for this purpose. harvard.edu The resulting vinyl ethers can then be hydrolyzed to aldehydes. Although direct systematic studies on the use of this compound itself for the synthesis of vinyl ethers are not widely reported, the general principles of the Wittig reaction suggest that appropriately substituted phosphonium iodides would be effective. researchgate.netrsc.org

Table 1: Stereoselectivity in the Wittig Reaction

| Ylide Type | Substituent on Ylidic Carbon | Predominant Alkene Isomer |

| Non-stabilized | Alkyl, H | (Z)-alkene |

| Stabilized | Electron-withdrawing group (e.g., -COOR, -CN) | (E)-alkene |

The versatility of the Wittig reaction extends to its integration into tandem or sequential reaction sequences, allowing for the rapid construction of complex molecular architectures.

Wittig-Heck Reaction: this compound has been successfully employed in one-pot Wittig-Heck reaction sequences. rsc.org In this tandem process, an olefin is first generated in situ via a Wittig reaction between an aldehyde and the ylide derived from this compound. This newly formed alkene then participates in a palladium-catalyzed Mizoroki-Heck reaction with an aryl halide in the same reaction vessel. rsc.org This methodology provides a powerful tool for the synthesis of substituted styrenes and other conjugated systems.

Wittig-Ring Expansion Sequences: The application of this compound in Wittig-Ring Expansion sequences is not as extensively documented in the chemical literature as its use in other areas. While intramolecular Wittig reactions can be used for ring formation, specific examples detailing ring expansion sequences initiated by the ylide from this compound are not prevalent in the reviewed sources. The focus of this reagent remains primarily on intermolecular olefination and tandem reactions like the Wittig-Heck sequence.

Carbon Homologation to Carbonyl Compounds

This compound and related phosphonium salts are pivotal reagents in the carbon homologation of carbonyl compounds, a process that involves increasing the carbon chain length. A primary application is in the Wittig reaction and its variations to synthesize vinyl sulfides, which can then be hydrolyzed to yield homologated ketones. This two-step sequence provides an effective method for the one-carbon homologation of an aldehyde to a ketone nih.gov.

The process begins with the olefination of an aldehyde using a thioalkyl phosphonium salt, such as (methylthiomethyl)triphenylphosphonium chloride, which functions similarly to this compound-derived ylides. The resulting vinyl sulfide (B99878) is subsequently hydrolyzed, yielding a ketone with one additional carbon atom than the starting aldehyde nih.gov. Phosphonate-based reagents can also be employed for a two-carbon homologation of aldehydes or ketones, expanding their carbon framework to produce α,β-unsaturated aldehydes researchgate.netresearchgate.net. Reagents like (methoxymethyl)triphenylphosphonium chloride are also used for the one-carbon homologation of both aldehydes and ketones organic-chemistry.org.

Catalytic Activities and Roles Beyond Olefination

This compound serves as an effective non-metallic catalyst for the cyanosilylation of aldehydes. This reaction involves the addition of trimethylsilyl (B98337) cyanide (TMSCN) to various aldehydes to form cyanohydrin trimethylsilyl ethers, which are valuable synthetic intermediates nih.govnih.gov. The reaction proceeds efficiently at room temperature with a catalytic amount (0.1 equivalents) of this compound, yielding good outputs for a range of aliphatic, aromatic, and heterocyclic aldehydes nih.gov.

The catalytic activity extends to α,β-unsaturated aldehydes like acrolein and cinnamaldehyde, where the reaction provides excellent yields of the corresponding O-TMS cyanohydrins in a short reaction time nih.gov. For aldehydes containing acidic OH or NH groups, such as o-hydroxybenzaldehyde, an increased equivalence of TMSCN is used to achieve the O- or N-protected cyanohydrin product nih.gov.

The table below summarizes the results of the catalytic cyanosilylation of various aldehydes using this compound nih.gov.

| Substrate (R in R-CHO) | Time (h) | Isolated Yield (%) |

|---|---|---|

| C6H5 | 1 | 94 |

| p-ClC6H4 | 1 | 96 |

| p-NO2C6H4 | 1 | 98 |

| p-MeOC6H4 | 1 | 94 |

| o-HOC6H4 | 1 | 90 |

| 2-Furyl | 1 | 95 |

| 2-Thienyl | 1 | 90 |

| 2-Pyrrolyl | 1 | 85 |

| 3-Indolyl | 1 | 80 |

| n-C5H11 | 24 | 70 |

| (CH3)2CH | 24 | 65 |

Information specifically detailing the role of this compound in dealkylation processes for the synthesis of phosphorus analogs of α-amino acids could not be found in the provided search results. While the synthesis of α-aminophosphonic acids (phosphorus analogs of α-amino acids) is a well-researched area, and some methods involve phosphonium salts, they are typically used in alkylation steps rather than dealkylation nih.gov. The available literature covers various synthetic routes, but does not specify a dealkylation mechanism catalyzed by or involving this compound.

Participation in Specific Chemical Transformations

This compound is itself the product of a classic nucleophilic substitution reaction. The synthesis involves the reaction between triphenylphosphine and methyl iodide. In this SN2 reaction, the phosphorus atom of triphenylphosphine acts as the nucleophile, using its lone pair of electrons to attack the electrophilic methyl group of methyl iodide. The iodide ion is displaced as the leaving group, resulting in the formation of the stable phosphonium salt. The versatility of phosphines as nucleophiles allows them to react with a variety of alkyl halide electrophiles to form different phosphonium salts.

Oxidation Reactions (e.g., Triplet Carbene Formation)

While this compound itself is not typically a direct precursor for triplet carbene formation, its role in certain oxidation reactions can be contextualized within broader reaction mechanisms where carbenes might be generated. Carbenes, which are neutral intermediates containing a divalent carbon atom, exist in two spin states: singlet and triplet. Triplet carbenes have two unpaired electrons and are generally more stable, behaving like diradicals. researchgate.netdoubtnut.com Their formation can be achieved through various methods, including the photolysis of diazoalkanes.

The reactivity of carbenes is distinct based on their spin state. Singlet carbenes often undergo concerted reactions, such as cyclopropanation with alkenes, where the stereochemistry of the alkene is retained. libretexts.org In contrast, triplet carbenes react in a stepwise manner, which can lead to a loss of stereochemistry. researchgate.netlibretexts.org The electronic properties of substituents on the carbene precursor can significantly influence the spin state and the energy gap between the singlet and triplet states. chemrxiv.org For instance, diaryl carbenes can access both singlet and triplet states depending on the electronic nature of the aryl substituents. chemrxiv.org

While direct evidence of this compound's involvement in promoting triplet carbene formation is not prominent in the reviewed literature, its function as a component in broader oxidative systems is relevant. For example, in the context of iodination reactions, which are a form of oxidation, related phosphonium salts are utilized. The general principles of oxidation and the generation of reactive intermediates are central to these processes.

α-Amidoalkylation Reactions with P-Nucleophiles

This compound has been effectively employed as a catalyst in the α-amidoalkylation of P-nucleophiles. researchgate.net This type of reaction involves the introduction of an amidoalkyl group to a phosphorus-containing nucleophile. The catalytic role of this compound is particularly noted in facilitating the dealkylation step of the Michaelis-Arbuzov reaction. researchgate.net The iodide anion is a proficient dealkylating agent, which is crucial for the progression of this stage of the reaction. researchgate.net

In these reactions, 1-(N-acylamino)alkyltriarylphosphonium salts serve as the α-amidoalkylating agents. researchgate.net The efficiency of the reaction is influenced by factors such as the molar ratio of the substrates and the choice of solvent. researchgate.net The use of this compound as a catalyst has been shown to lead to good to excellent yields of the desired α-amidoalkylated products, with yields reaching up to 99% in some cases. researchgate.net The work-up procedure is often straightforward, involving simple crystallization. researchgate.net

Iodination of Activated Aromatic Compounds with Methyltriphenylphosphonium Peroxydisulfate (B1198043)

A significant application of a derivative of this compound is in the iodination of activated aromatic compounds. Methyltriphenylphosphonium peroxydisulfate (MTPPS), which can be readily prepared from methyltriphenylphosphonium bromide, serves as a mild and inexpensive oxidizing agent for this purpose. tandfonline.com The iodination reaction is carried out using molecular iodine in the presence of MTPPS, typically in refluxing acetonitrile (B52724), and proceeds without the need for a base or toxic heavy metals. tandfonline.com This method has been successfully applied to a variety of activated aromatic compounds, affording the corresponding iodoaromatic derivatives in good to excellent yields. tandfonline.comresearchgate.net

The MTPPS reagent is a stable, white powder that can be stored for extended periods without loss of activity. tandfonline.com It is soluble in polar organic solvents, making it suitable for a range of reaction conditions. tandfonline.com This method presents an environmentally more benign alternative to traditional iodination methods that often employ hazardous reagents. tandfonline.comorganic-chemistry.org

Below is a table summarizing the iodination of various activated aromatic compounds using methyltriphenylphosphonium peroxydisulfate and iodine. tandfonline.com

| Aromatic Compound | Product | Yield (%) |

| Anisole | 4-Iodoanisole | 95 |

| Phenol | 4-Iodophenol | 92 |

| Acetanilide | 4-Iodoacetanilide | 90 |

| Aniline | 4-Iodoaniline | 88 |

| N,N-Dimethylaniline | 4-Iodo-N,N-dimethylaniline | 94 |

| 3-Aminobenzoic acid | 3-Amino-4-iodobenzoic acid | 85 |

Data sourced from literature reports. tandfonline.com

Formation as a Side Product in Palladium-Promoted Cross-Coupling Reactions

In the realm of palladium-catalyzed cross-coupling reactions, which are pivotal for the formation of carbon-carbon bonds, various phosphine (B1218219) ligands are employed to stabilize and activate the palladium catalyst. semanticscholar.orgnih.gov While this compound is not a primary component in the catalytic cycle of reactions like the Suzuki, Stille, or Negishi couplings, its formation as a side product is conceivable under specific conditions. researchgate.netmdpi.comresearchgate.net

For instance, if a reaction mixture contains triphenylphosphine (a common ligand), a methyl source (such as methyl iodide, which can be a substrate), and an iodide source, the quaternization of triphenylphosphine to form this compound is a possible side reaction. This is particularly relevant in reactions where methyl iodide is used as a reagent or is generated in situ. researchgate.net The presence of such side products can potentially influence the efficiency and outcome of the primary cross-coupling reaction by sequestering the phosphine ligand.

Fundamental Mechanistic Elucidation

Kinetic Isotope Effect Studies for Reaction Dynamics and Pathways

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating the mechanisms of chemical reactions by determining the rate-limiting step and the nature of the transition state. wikipedia.orgyoutube.com A KIE is the change in the reaction rate when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.orgepfl.ch While specific KIE studies focusing directly on reactions where this compound is a primary reactant or catalyst are not extensively detailed in the provided search results, the principles of KIE can be applied to understand the dynamics of reactions it participates in.

Isolation and Characterization of Reactive Intermediates

The isolation and characterization of reactive intermediates are crucial for understanding the step-by-step mechanism of a chemical reaction. rsc.org Techniques such as mass spectrometry and various spectroscopic methods are invaluable for detecting and identifying transient species. rsc.orgrsc.org

In the context of reactions involving this compound, the characterization of intermediates can provide significant insights. For instance, in the α-amidoalkylation reactions, the alkoxyphosphonium salt intermediate is a key species. researchgate.net Its structure and reactivity could be probed using spectroscopic techniques like NMR and mass spectrometry. The interaction of the iodide ion with this intermediate during the dealkylation step could also be studied to understand the catalytic role of this compound more deeply.

Similarly, in the iodination reactions with MTPPS, the reactive iodinating species generated from the interaction of molecular iodine and the peroxydisulfate could be a target for characterization. Understanding the nature of this intermediate would clarify the mechanism of electrophilic aromatic substitution.

Contemporary Applications of Methyltriphenylphosphonium Iodide in Materials Science and Applied Chemistry

Perovskite Solar Cell Stabilization and Defect Passivation

The operational stability and efficiency of metal halide perovskite (MHP) solar cells are critically hindered by defects within the perovskite crystal structure and at its surfaces and grain boundaries. Methyltriphenylphosphonium (B96628) iodide (MTPPI) has been successfully employed as a multifunctional additive to address these issues, enhancing both performance and longevity. mdpi.comresearchgate.net It functions simultaneously as a defect passivator, a crystal growth modulator, and a protective sealing layer. mdpi.com

Defects in the perovskite lattice, particularly halide vacancies, are notorious for acting as non-radiative recombination centers, which trap charge carriers and reduce the solar cell's efficiency. MTPPI mitigates this problem through a dual-action mechanism. The iodide anion (I⁻) from MTPPI can effectively fill iodine vacancies in the perovskite structure, thus reducing defect states. mdpi.comresearchgate.net

Simultaneously, the large, bulky methyltriphenylphosphonium (MTPP⁺) cation interacts with the perovskite surface. It can passivate surface trap states by interacting with halide ions and compensate for negative surface charges. researchgate.netresearchgate.net This passivation of defects on the perovskite surface and at grain boundaries suppresses non-radiative recombination, as evidenced by an increase in photoluminescence (PL) intensity in MTPPI-treated perovskite films. researchgate.net The MTPP⁺ cation can also block pathways for mobile ions, further contributing to the stabilization of the device. mdpi.com

The morphology of the perovskite thin film, including crystal size and orientation, is a key determinant of device performance. The introduction of MTPPI into the perovskite precursor solution has been shown to strongly influence the film's crystallization process. mdpi.com Research has demonstrated that varying the concentration of MTPPI affects the crystal morphology, leading to the formation of larger crystal grains. mdpi.comresearchgate.net This is significant because larger grains reduce the total area of grain boundaries, which are primary sites for performance-limiting defects. mdpi.com For instance, in one study on fully inorganic CsPbIBr₂ perovskite solar cells, modifying the MTPPI concentration led to a relative performance increase of approximately 50%. mdpi.com This control over crystal growth helps in forming more uniform and higher-quality perovskite films, which is essential for fabricating efficient and reproducible solar cells. acs.orgdicp.ac.cn

A major challenge for perovskite solar cells is their vulnerability to environmental factors, particularly moisture and oxygen, which can degrade the perovskite material. The bulky and hydrophobic nature of the MTPP⁺ cation allows it to form a protective layer on the perovskite surface. mdpi.comresearchgate.netresearchgate.net This layer functions as a molecular seal, physically blocking the ingress of water vapor and oxygen from the atmosphere. researchgate.net Furthermore, this sealing effect also helps to prevent the escape of volatile organic components, such as methylammonium, from the perovskite structure, particularly under thermal stress. mdpi.comresearchgate.net This dual-barrier function significantly enhances the long-term stability and durability of the perovskite solar cells when exposed to ambient conditions. mdpi.com

| Function | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| Defect Passivation | Donation of I⁻ to fill halide vacancies; MTPP⁺ cation interaction with surface defects. | Reduced non-radiative recombination; Increased photoluminescence intensity. | mdpi.comresearchgate.netresearchgate.net |

| Crystal Growth Modulation | Influence on the kinetics of film formation and crystallization. | Formation of larger, more uniform crystal grains; Reduced grain boundaries. | mdpi.comresearchgate.net |

| Molecular Sealing | Formation of a hydrophobic barrier by the bulky MTPP⁺ cation. | Blocks ingress of O₂/H₂O; Prevents escape of volatile perovskite components; Improved environmental stability. | mdpi.comresearchgate.net |

Advanced Polymer Synthesis

This compound serves as a valuable tool in polymer chemistry, enabling the synthesis of advanced polymers with specific, desirable characteristics. chemimpex.com Its applications range from acting as a catalyst to being a key reagent in the formation of monomers for specialized polymers.

The synthesis of polymers with tailored properties, such as enhanced conductivity, high refractive index, or specific thermal resistance, is a major goal in materials science. chemimpex.comresearchgate.net this compound contributes to this field in several ways.

It has been utilized as a catalyst in the synthesis of non-isocyanate polyurethanes (NIPUs), which are considered more environmentally friendly alternatives to traditional polyurethanes. mdpi.com In one process, MTPPI catalyzes the reaction of CO₂ with epoxy compounds to form cyclic carbonates, which are then reacted with amines to produce the final polyurethane material. This method allows for the creation of polymers with improved chemical and thermal resistance. mdpi.com

MTPPI is also crucial in synthesizing monomers for functional polymers used in optoelectronics. It is employed as a Wittig reagent to convert aldehyde groups into vinyl groups. rsc.org This reaction is a key step in creating vinyl-functionalized monomers that can then be polymerized. For example, this method has been used to synthesize polymer hosts for thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs). rsc.org Similarly, it has been used to prepare monomers for creating copolymers with high refractive indices based on bismuth-containing materials. researchgate.net

| Application Area | Role of MTPPI | Resulting Polymer/Material | Reference |

|---|---|---|---|

| Green Chemistry | Catalyst for CO₂ fixation | Non-Isocyanate Polyurethanes (NIPUs) | mdpi.com |

| Optoelectronics | Wittig reagent for monomer synthesis | Polymer hosts for TADF OLEDs | rsc.org |

| Optical Materials | Reagent for monomer synthesis | Bismuth-containing copolymers with high refractive indices | researchgate.net |

Photochemical Studies and Photosensitization

This compound is employed in photochemical research as a photosensitizer, a compound that can facilitate light-induced chemical reactions. chemimpex.comchemimpex.com Its photophysical properties are of interest for developing new materials and for applications in solar energy. chemimpex.com

The presence of the iodide counter-anion has a significant impact on the photophysical behavior of the phosphonium (B103445) cation. Studies on related phosphonium compounds have shown that the fluorescence quantum yields can vary considerably depending on the anion. researchgate.net This is partly due to the "heavy atom effect" of iodine, which can influence the rates of intersystem crossing—the transition between electronic states of different spin multiplicities. This property can be exploited in photosensitization processes. For example, phosphonium iodides can be used to photosensitize the formation of singlet oxygen, a highly reactive species used in photodynamic therapy and organic synthesis. researchgate.net Furthermore, under blue light irradiation, related alkyl phosphonium iodide salts can act as radical reagents, highlighting the photochemical reactivity of this class of compounds. chinesechemsoc.org

Electrochemical Applications

This compound is a valuable precursor in the construction of novel electrochemical sensors designed for the detection of specific metal cations. A notable example is its use in synthesizing 1,1′-ferrocenediylbis-(this compound). researchgate.net This ferrocene-containing phosphonium salt serves as a building block for more complex ligands that can act as chemosensors. researchgate.netresearchgate.net

The sensing mechanism is based on the electrochemical response of the ferrocene (B1249389) (Fc) unit within the ligand structure. When the sensor molecule binds with target metal cations, such as mercury (Hg²⁺) or zinc (Zn²⁺), the electronic environment around the ferrocene core is altered. This change is observable as a significant shift of the Fc/Fc⁺ redox couple to more positive potentials during electrochemical analysis. researchgate.net This specific and measurable shift allows for the quantitative detection of the target ions. This methodology has been successfully applied to create multi-channel signaling chemosensors for detecting cations like Hg²⁺ and Cu²⁺ in acetonitrile (B52724) solutions. researchgate.net

Table 2: Electrochemical Sensing of Metal Cations

| Analyte | Sensor Precursor | Sensing Principle | Result | Citation |

| Hg²⁺ | 1,1′-ferrocenediylbis-(this compound) | Host-guest binding alters the ferrocene electronic environment. | Large positive shift in the Fc/Fc⁺ redox potential. | researchgate.net |

| Zn²⁺ | 1,1′-ferrocenediylbis-(this compound) | Host-guest binding alters the ferrocene electronic environment. | Large positive shift in the Fc/Fc⁺ redox potential. | researchgate.net |

This compound has been identified as a highly effective corrosion inhibitor, particularly for iron and its alloys in acidic environments. ajol.info Studies using electrochemical methods such as Tafel polarization and electrochemical impedance spectroscopy have demonstrated its ability to protect metals from corrosive attack. ajol.info

Research on the corrosion of iron in a sulfuric acid medium showed that this compound acts as a very effective mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. ajol.info Its inhibition efficiency is concentration-dependent, reaching a maximum of 97.80% at a concentration of 60 µM. ajol.info The presence of the iodide anion in the compound plays a crucial role, often exhibiting a synergistic effect with the phosphonium cation to enhance the inhibitor's performance. ntnu.no The mechanism of protection involves the adsorption of the MTPP⁺ cation onto the metal surface. This adsorption process has been found to follow the Langmuir adsorption isotherm, which is indicative of chemisorption, where a stable, protective monolayer forms on the metal surface, creating a barrier against the corrosive medium. ajol.info

Table 3: Corrosion Inhibition Efficiency of this compound on Iron in Sulfuric Acid

| Concentration (µM) | Inhibition Efficiency (%) | Rotational State (rpm) | Citation |

| 30 | 83.71 | 1500 | ajol.info |

| 60 | 97.80 | Not specified | ajol.info |

Theoretical and Computational Investigations of Methyltriphenylphosphonium Iodide Reactivity and Structure

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of methyltriphenylphosphonium (B96628) iodide. These calculations can determine key properties such as bond lengths, bond angles, and charge distributions within the molecule.

The crystal structure of methyltriphenylphosphonium iodide has been determined to be monoclinic, with the space group P21/c (no. 14). researchgate.net The lattice parameters are a = 9.0703(3) Å, b = 19.0974(6) Å, and c = 11.9927(3) Å, with a β angle of 120.079(2)°. researchgate.net Within the methyltriphenylphosphonium cation, the P-C bond distances have been observed to range from 1.757(4) Å to 1.882(2) Å. researchgate.net

The reactivity of the methyltriphenylphosphonium cation is centered around the phosphorus atom and the attached methyl and phenyl groups. The positive charge on the phosphorus atom makes the protons on the adjacent methyl group acidic. This acidity is a key factor in the formation of the corresponding ylide, methylenetriphenylphosphorane (B3051586), which is a crucial reagent in the Wittig reaction. The pKa of the methyltriphenylphosphonium cation has been estimated to be around 22 in DMSO, indicating it is more acidic than a terminal alkyne. masterorganicchemistry.com

The Wittig reaction itself involves the reaction of this ylide with an aldehyde or a ketone to form an alkene and triphenylphosphine (B44618) oxide. lscollege.ac.in Quantum chemical calculations can model the reaction pathway, including the formation of the betaine (B1666868) intermediate and the subsequent oxaphosphetane, to understand the stereochemical outcome of the reaction. masterorganicchemistry.comlscollege.ac.in For instance, with unstabilized ylides derived from salts like this compound, the (Z)-alkene is typically the major product. lscollege.ac.in

Table 1: Crystallographic Data for this compound researchgate.net

| Parameter | Value |

| Empirical Formula | C₁₉H₁₈IP |

| Formula Weight | 404.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (no. 14) |

| a (Å) | 9.0703(3) |

| b (Å) | 19.0974(6) |

| c (Å) | 11.9927(3) |

| β (°) | 120.079(2) |

| Volume (ų) | 1797.7 |

| Z | 4 |

Molecular Dynamics Simulations of Interfacial Interactions in Complex Systems

Molecular dynamics (MD) simulations are a powerful computational method for studying the behavior of molecules over time, providing insights into the dynamic interactions at interfaces. arxiv.org In the context of this compound, MD simulations can be particularly useful for understanding its role in complex systems, such as in deep eutectic solvents (DESs) and at the interfaces of materials like perovskites.

In DESs, which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, methyltriphenylphosphonium halides can act as one of the components. MD simulations can reveal the intricate network of hydrogen bonds and other intermolecular interactions that govern the properties of these solvents. mdpi.com For instance, simulations have been used to describe the interactions between a DES composed of methyltriphenylphosphonium bromide, glycerol, and carbon nanotubes, highlighting physisorption through hydrophobic and π–π interactions. mdpi.com

In the field of perovskite solar cells, this compound has been investigated as an interfacial passivating agent. mdpi.comresearchgate.net Perovskite materials often have defects at their surfaces and grain boundaries, which can act as recombination centers for charge carriers, thus reducing the efficiency and stability of the solar cell. researchgate.net The bulky methyltriphenylphosphonium cation (MTPP⁺) and the iodide anion can passivate these defects. mdpi.comresearchgate.net MD simulations can model the adsorption of MTPP⁺ and I⁻ ions onto the perovskite surface, elucidating the nature of the interactions. These simulations can show how the large MTPP⁺ cation can physically block pathways for ion migration and prevent the ingress of moisture, while the iodide ion can fill halide vacancies. mdpi.comresearchgate.net Such simulations provide a molecular-level understanding of how these passivating agents improve device performance and longevity. researchgate.netacs.org

Theoretical Approaches to Catalytic Mechanisms and Transition States

Theoretical methods are crucial for understanding the mechanisms of catalytic reactions involving this compound. A prime example is its role in the Wittig reaction, a cornerstone of organic synthesis for creating carbon-carbon double bonds. cdnsciencepub.comcdnsciencepub.com

The generally accepted mechanism of the Wittig reaction proceeds through the formation of a phosphorus ylide from the phosphonium (B103445) salt. masterorganicchemistry.com Theoretical calculations can model the deprotonation of this compound by a base to form the ylide. The subsequent reaction of the ylide with a carbonyl compound involves a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane. masterorganicchemistry.com This is followed by a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide. masterorganicchemistry.com

Computational studies can map out the potential energy surface of the reaction, identifying the transition states for both the formation and decomposition of the oxaphosphetane. researchgate.net These calculations help to explain the stereoselectivity of the Wittig reaction. For unstabilized ylides, such as the one derived from this compound, the reaction often favors the formation of the Z-alkene. lscollege.ac.in Theoretical models can rationalize this preference by examining the energies of the different possible transition states leading to the cis and trans products.

Furthermore, this compound can be used as a precursor to a catalyst or as a co-catalyst in other reactions. For example, it has been used in conjunction with a Lewis acid like zinc bromide to catalyze the cycloaddition of carbon dioxide to epoxides, forming cyclic carbonates. mdpi.com In such cases, theoretical calculations can be employed to investigate the role of the phosphonium salt in the catalytic cycle, including its interaction with the other catalytic species and the substrates.

Modeling of Photophysical Processes and Excited States

While this compound itself is not typically considered a photophysically active material in the same way as fluorescent dyes, theoretical modeling can still provide insights into its potential electronic transitions and behavior upon photoexcitation. Time-dependent density functional theory (TD-DFT) is a common computational method used to calculate the excited state properties of molecules. royalsocietypublishing.orgresearchgate.net

These calculations can predict the absorption spectrum of a molecule by identifying the energies of electronic transitions from the ground state to various excited states. royalsocietypublishing.org For a simple salt like this compound, these transitions would likely be high in energy, corresponding to absorption in the ultraviolet region of the electromagnetic spectrum. The calculations could identify these as π-π* transitions within the phenyl rings or charge-transfer transitions.

In the context of its use in perovskite solar cells, understanding the excited state properties of the passivating layer can be important. While the primary role of this compound is to reduce defects, there could be secondary effects related to its electronic structure at the interface. mdpi.com Theoretical modeling could investigate whether the presence of the phosphonium salt introduces any new electronic states at the perovskite surface or alters the energy levels of the perovskite itself, which could influence charge transfer processes at the interface.

Furthermore, in some applications, phosphonium salts can be involved in photoredox catalysis. While less common for simple alkyltriphenylphosphonium salts, theoretical modeling could explore the possibility of electron transfer from an excited state of a photosensitizer to the phosphonium salt or vice versa, which could initiate a chemical reaction. chinesechemsoc.org

Future Research Avenues and Translational Potentials of Methyltriphenylphosphonium Iodide

Design and Synthesis of Novel Derivatives with Tuned Reactivity and Selectivity

The core structure of methyltriphenylphosphonium (B96628) iodide is being systematically modified to create novel derivatives with finely tuned properties. By altering the substituents on the phosphorus atom or the methyl group, researchers can control the compound's steric and electronic characteristics, thereby influencing its reactivity and selectivity in various chemical transformations.

One significant area of development is the synthesis of α-alkoxymethyltriphenylphosphonium iodides. researchgate.netd-nb.info These derivatives are synthesized in a one-pot method using a triphenylphosphine (B44618)/iodine combination at room temperature and have proven valuable for the stereoselective synthesis of vinyl ethers and for the one-carbon homologation of aldehydes. researchgate.netd-nb.info Another approach involves incorporating a carboxylic acid group into the phosphonium (B103445) cation structure to modulate its properties, such as enhancing its uptake by mitochondria in biological systems. frontiersin.org

Isotopic labeling represents another frontier for derivative design. The synthesis of (Methyl-D3)triphenylphosphonium iodide, where the methyl hydrogens are replaced with deuterium (B1214612), provides a powerful tool for mechanistic studies, allowing researchers to track the compound's fate in complex reactions. cymitquimica.com

Perhaps the most sophisticated modifications involve creating bio-inspired catalysts. By attaching peptide scaffolds to the phosphonium cation, researchers have developed peptide-phosphonium salt (PPS) catalysts. acs.org This design uses the peptide's secondary structure to create a controlled environment around the catalytic phosphonium center, enabling remarkable stereoselectivity in challenging asymmetric reactions. acs.org The ability to tune the peptide sequence, phosphonium substituents, and counterion provides a modular platform for optimizing catalytic performance. acs.org

| Derivative Class | Structural Modification | Tuned Property | Primary Application | Reference |

|---|---|---|---|---|

| α-Alkoxymethylphosphonium Iodides | Addition of an alkoxymethyl group (e.g., -CH₂OR) to the phosphorus. | Altered reactivity for specific functional group transformations. | Stereoselective synthesis of vinyl ethers; Carbon homologation of aldehydes. | researchgate.netd-nb.info |

| Peptide-Phosphonium Salts (PPS) | Conjugation of a peptide scaffold to the phosphonium cation. | Enhanced stereoselectivity through bio-inspired secondary interactions. | Asymmetric annulation and aza-Darzens reactions for synthesizing chiral N-heterocycles. | acs.org |

| Carboxylic Acid Derivatives | Incorporation of a carboxyl group (-COOH) into the structure. | Enhanced uptake and retention in specific cellular compartments (mitochondria). | Probes for studying mitochondrial pH gradients and potential drug delivery systems. | frontiersin.org |

| Isotopically Labeled Derivatives | Replacement of hydrogen with deuterium (e.g., -CD₃). | Allows for mechanistic tracking without altering chemical reactivity significantly. | Used in medicinal chemistry and metabolic studies to elucidate reaction pathways. | cymitquimica.com |

Exploration of New Catalytic Paradigms and Green Chemistry Applications

Beyond its stoichiometric use in the Wittig reaction, this compound and its derivatives are at the center of new catalytic strategies, many of which align with the principles of green chemistry. These approaches aim to improve efficiency, reduce waste, and enable reactions under milder conditions.

The compound is well-known for its utility as a phase-transfer catalyst, facilitating reactions between reagents in different phases (e.g., organic and aqueous), which can enhance reaction rates and eliminate the need for harsh solvents. cymitquimica.comchemimpex.comthieme-connect.com Recent innovations are building on this concept. For instance, researchers have designed a recyclable, quasi-ionic porous organic cage (Iq-POC) that acts as an "amplified version" of this compound. mdpi.com This heterogeneous catalyst has shown high activity in the solvent-free transformation of CO₂ into valuable cyclic carbonates, demonstrating a promising path for carbon capture and utilization. mdpi.com

Significant progress is also being made in developing catalytic versions of classic reactions. The first examples of a catalytic Wittig reaction, using phosphonium salt precatalysts, have been reported. researchgate.net By tuning the electronic properties of the phosphine (B1218219) precatalyst and using a masked base, the reaction can proceed with only a catalytic amount of the phosphorus compound, drastically reducing the generation of triphenylphosphine oxide waste. researchgate.net

Furthermore, the development of bioinspired peptide–phosphonium salt catalysts for asymmetric synthesis under ambient conditions represents a major step forward in green catalysis. acs.org Innovations such as light-induced reactions and the use of phosphonium salts in deep eutectic ionic liquids are also being explored, highlighting the potential for creating scalable and sustainable chemical processes. researchgate.net

Advanced Integration into Renewable Energy Technologies and Functional Materials

The unique electrochemical and physical properties of this compound are being harnessed for the development of next-generation renewable energy technologies and advanced functional materials. Its most prominent emerging application is in the field of perovskite solar cells (PSCs).

This compound (MTPPI) is used as a multifunctional additive that significantly enhances both the efficiency and stability of PSCs. mdpi.comresearchgate.net Its mechanism of action is multifaceted:

Defect Passivation : The iodide ions (I⁻) from MTPPI can fill halide vacancies in the perovskite crystal lattice, which are common defect sites that reduce solar cell efficiency. mdpi.comresearchgate.netdntb.gov.ua

Surface Interaction : The bulky and lipophilic methyltriphenylphosphonium (MTPP⁺) cation interacts with the perovskite surface, passivating surface trap states. mdpi.com

Molecular Sealing : The MTPP⁺ cations form a protective layer on the perovskite film, acting as a barrier that blocks the escape of volatile internal components and prevents the ingress of environmental moisture and oxygen, which are primary causes of degradation. mdpi.comresearchgate.netresearchgate.net

Studies have shown that incorporating MTPPI leads to a relative performance increase of about 50% in certain PSCs and improves the operational stability of the devices under continuous illumination. mdpi.com This stabilizing effect is crucial for the commercial viability of perovskite solar technology. dntb.gov.uabohrium.com Beyond PSCs, the compound is also used as a reactant to synthesize specialized dyes for dye-sensitized solar cells. fishersci.comsigmaaldrich.com

In materials science, this compound serves as a building block for advanced polymers with tailored properties like enhanced conductivity or mechanical strength. chemimpex.com It has also been identified as a halogen-containing flame retardant and a component in the synthesis of new metal-organic crystals with non-linear optical (NLO) properties. guidechem.comresearchgate.net

| Function | Mechanism | Impact on Performance | Reference |

|---|---|---|---|

| Defect Passivation | The iodide anion (I⁻) fills halide vacancies within the perovskite crystal structure, reducing charge recombination sites. | Increases photoluminescence intensity and recombination resistance, leading to higher efficiency. | mdpi.comdntb.gov.ua |

| Surface Passivation | The bulky MTPP⁺ cation interacts with the perovskite surface, neutralizing negative surface charges and passivating trap states. | Improves charge extraction and reduces non-radiative recombination losses. | mdpi.comresearchgate.net |

| Molecular Sealing | The large MTPP⁺ cation forms a hydrophobic barrier on the grain boundaries and surface of the perovskite film. | Enhances stability by blocking the escape of volatile components and preventing degradation from humidity and oxygen. | mdpi.comresearchgate.netresearchgate.net |

Development of this compound in Complex Multistep Synthetic Strategies

This compound remains a cornerstone reagent in complex organic synthesis, primarily as the precursor to methylenetriphenylphosphorane (B3051586), a key Wittig reagent. cymitquimica.comfishersci.comorgsyn.org This role is critical in the construction of intricate molecular architectures found in natural products and pharmaceuticals.

The Wittig reaction provides a reliable method for forming carbon-carbon double bonds by reacting the phosphonium ylide with an aldehyde or ketone. This strategy has been employed in the total synthesis of numerous complex molecules. For example, researchers have detailed the Wittig reaction of indole-2-methyltriphenylphosphonium iodide with various 4-piperidone (B1582916) derivatives and aromatic aldehydes to produce a range of complex 2-substituted indole (B1671886) derivatives, which are important scaffolds in medicinal chemistry. cdnsciencepub.com The reaction conditions, including the choice of base and solvent, can be optimized to control the yield and stereochemistry of the resulting alkene. cdnsciencepub.com

Its applications are diverse, serving as a key reactant for the synthesis of:

Alkaloid natural products through organocascade catalysis. sigmaaldrich.comsigmaaldrich.com

Diastereoisomeric carba-analogs of glycal-derived vinyl epoxides, which are precursors to carbasugars. sigmaaldrich.com

Stilbenes via tandem dehydrohalogenation-Heck olefination and Wittig-Heck reactions. sigmaaldrich.comsigmaaldrich.com

Homogeraniol , demonstrating its use in the synthesis of terpenoid natural products. orgsyn.org

In some cases, the phosphonium salt itself can undergo unexpected but useful transformations. For instance, under certain basic conditions, indole-2-methyltriphenylphosphonium iodide can decompose to 2-methylindole, a side reaction that can be harnessed for specific synthetic purposes. cdnsciencepub.com This versatility ensures its continued development and application in advanced, multistep synthetic strategies.

Expansion of Interdisciplinary Research, including Bio-related Applications (focusing on mechanisms and cellular interactions)

A rapidly growing area of interdisciplinary research is the use of the methyltriphenylphosphonium (MTPP⁺) cation for biological applications, particularly for targeting mitochondria. ontosight.ainih.gov This research leverages the unique physicochemical properties of the MTPP⁺ moiety to probe and manipulate cellular functions at the organelle level.

The primary mechanism for this application is the targeted accumulation of the lipophilic MTPP⁺ cation inside mitochondria. nih.gov This process is driven by the large electrochemical potential gradient (around -150 to -180 mV, negative inside) across the inner mitochondrial membrane. frontiersin.orgmsu.ru The combination of the cation's positive charge and its ability to dissolve in and pass through lipid membranes allows it to be drawn into and concentrated within the mitochondrial matrix, reaching levels up to 1,000-fold higher than in the cytoplasm. frontiersin.orgnih.gov

This mitochondrial-targeting capability is being exploited in several ways:

Probing Mitochondrial Function : The MTPP⁺ cation itself can be used as a probe to measure mitochondrial membrane potential, a key indicator of cellular health and metabolic activity. ontosight.ai A radiolabeled version, (methyl-11C)triphenylphosphonium or [(11)C]MTPP, is used as a radiopharmaceutical in Positron Emission Tomography (PET) imaging to visualize mitochondrial function in vivo, with applications in studying neurodegenerative diseases, cancer, and cardiovascular diseases. ontosight.ai

Targeted Drug Delivery : By covalently attaching a therapeutic agent (a "cargo") to the TPP⁺ moiety, researchers can selectively deliver drugs to the mitochondria. nih.govmsu.ru This strategy is being explored to deliver antioxidants directly to the site of major reactive oxygen species (ROS) production, potentially mitigating oxidative stress associated with numerous diseases. msu.ru It has also been used to deliver cytotoxic agents to the mitochondria of cancer cells, which often exhibit altered metabolism and mitochondrial function, thereby enhancing therapeutic efficacy. nih.govdntb.gov.ua

Investigating Cellular Mechanisms : The passage of TPP⁺-conjugated molecules through the mitochondrial membrane is a multi-step process involving binding and transfer across the phospholipid bilayer. nih.gov Studying these interactions provides fundamental insights into membrane biophysics and the factors, such as charge and lipophilicity, that govern molecular transport into organelles. nih.govmsu.ru

This interdisciplinary research, bridging chemistry, biology, and medicine, is opening new avenues for diagnosing and treating diseases rooted in mitochondrial dysfunction.

| Application Area | Specific Use | Underlying Mechanism | Field of Study | Reference |

|---|---|---|---|---|

| Molecular Imaging | PET imaging with (methyl-11C)TPMP to assess mitochondrial function. | Accumulation of the radiolabeled lipophilic cation is driven by the mitochondrial membrane potential. | Oncology, Neurology, Cardiology. | ontosight.ai |

| Targeted Therapeutics | Delivery of antioxidants or chemotherapeutics to mitochondria. | The TPP⁺ moiety acts as a vector, carrying a conjugated drug cargo into the mitochondrial matrix. | Cancer therapy, Neurodegenerative diseases. | nih.govnih.govmsu.rudntb.gov.ua |

| Mitochondrial Research | Probe for measuring mitochondrial membrane potential and studying membrane transport. | The distribution of the cation across the inner membrane equilibrates according to the Nernst equation. | Bioenergetics, Cell Biology, Biophysics. | ontosight.ainih.govmsu.ru |

Q & A

Q. What are the primary synthetic applications of methyltriphenylphosphonium iodide in organic chemistry?

this compound is widely used as a reagent in Wittig reactions to generate alkenes from aldehydes or ketones . It acts as a precursor to methylidenetriphenylphosphorane (a ylide) when deprotonated with strong bases like potassium tert-butoxide. This ylide reacts with carbonyl groups, enabling stereoselective olefin synthesis. For example, it has been employed in the synthesis of (E)-4,8-dimethyl-1,3,7-nonatriene, a key intermediate in terpene chemistry, with yields exceeding 90% under optimized conditions .

Methodological Tip : To ensure high yields, maintain anhydrous conditions during ylide formation and use freshly distilled tetrahydrofuran (THF) as the solvent. Excess phosphonium salt can be removed via filtration through Florosil .

Q. How does this compound compare to other phosphonium salts in terms of reactivity?

this compound is distinguished by its steric hindrance (three phenyl groups) and iodide counterion, which influence solubility and nucleophilicity. Compared to ethyltriphenylphosphonium iodide, its smaller methyl group reduces steric bulk, enhancing reactivity in ylide formation. In contrast, dimethylphenylphosphonium bromide has lower nucleophilicity due to bromide’s weaker leaving-group ability .

Comparative Data :

Q. What are the critical handling and storage requirements for this compound?

The compound is stable at room temperature but should be stored in a desiccator to prevent moisture absorption. Its melting point (183–185°C) allows for use in refluxing THF (bp ~66°C) without decomposition. Handle under inert atmospheres (argon/nitrogen) to avoid oxidation of the phosphonium cation .

Advanced Research Questions

Q. How does the iodide counterion influence regioselectivity in epoxide ring-opening reactions?

this compound acts as a phase-transfer catalyst in epoxide ring-opening, where the iodide ion attacks the less substituted carbon of the epoxide, forming halohydrin intermediates. This regioselectivity is driven by the nucleophilicity of iodide and steric accessibility of the epoxide carbons. For example, in the synthesis of 1-O-alkylglycerols, iodide’s attack on glycidol derivatives yields hydroxy esters with 95% regioselectivity .

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with iodide acting as a nucleophile. Steric effects from the phosphonium cation may stabilize transition states, as evidenced by reduced reaction times (7 hours vs. 12 hours for bromide analogs) .

Q. What strategies resolve contradictions in reported yields for Wittig reactions using this compound?

Discrepancies in yields (e.g., 70–95% ) often arise from variations in base strength, solvent purity, or water content. For reproducibility:

Q. How can this compound be utilized in crystal engineering?

The compound forms stable co-crystals with thiourea and chloroform, as demonstrated in X-ray diffraction studies. These crystals exhibit non-centrosymmetric packing, making them candidates for nonlinear optical materials. Key growth conditions include slow evaporation from ethanol at 4°C and stoichiometric control (1:1 ratio with thiourea) .

Experimental Design :

Q. What role does steric hindrance play in suppressing side reactions during ylide formation?

The bulky triphenylphosphine moiety prevents undesired nucleophilic substitutions or eliminations by shielding the methyl group. For instance, in the synthesis of α,β-unsaturated esters, competing β-hydride elimination is minimized, ensuring >90% alkene selectivity .

Advanced Optimization : Replace THF with dichloromethane (DCM) for sterically hindered substrates. DCM’s lower polarity reduces aggregation of the phosphonium salt, enhancing ylide accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.